molecular formula C22H22N2O4S B321348 2-(NAPHTHALEN-1-YLOXY)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]ACETAMIDE

2-(NAPHTHALEN-1-YLOXY)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]ACETAMIDE

Cat. No.: B321348
M. Wt: 410.5 g/mol
InChI Key: JZZKQMZKSGFUTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(NAPHTHALEN-1-YLOXY)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a naphthalene ring, a pyrrolidine sulfonyl group, and an acetamide moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(NAPHTHALEN-1-YLOXY)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the naphthalen-1-yloxy intermediate. This intermediate is then reacted with 4-(pyrrolidin-1-ylsulfonyl)phenyl acetamide under controlled conditions to yield the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

2-(NAPHTHALEN-1-YLOXY)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]ACETAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-(NAPHTHALEN-1-YLOXY)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(NAPHTHALEN-1-YLOXY)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone
  • 2-naphthalen-2-yloxy-1-pyrrolidin-1-ylpropan-1-one
  • 3-naphthalen-1-yloxypropane-1,2-diol

Uniqueness

Compared to similar compounds, 2-(NAPHTHALEN-1-YLOXY)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H22N2O4S

Molecular Weight

410.5 g/mol

IUPAC Name

2-naphthalen-1-yloxy-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C22H22N2O4S/c25-22(16-28-21-9-5-7-17-6-1-2-8-20(17)21)23-18-10-12-19(13-11-18)29(26,27)24-14-3-4-15-24/h1-2,5-13H,3-4,14-16H2,(H,23,25)

InChI Key

JZZKQMZKSGFUTL-UHFFFAOYSA-N

SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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